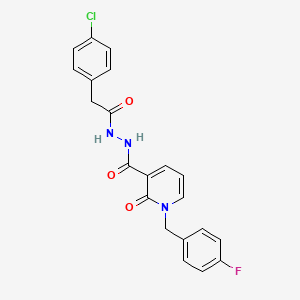
N'-(2-(4-chlorophenyl)acetyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-(4-chlorophenyl)acetyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C21H17ClFN3O3 and its molecular weight is 413.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound N'-(2-(4-chlorophenyl)acetyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. This article delves into the biological activity of this specific compound, examining its pharmacological effects, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Dihydropyridine ring
- Substituents :
- 4-Chlorophenyl group
- 4-Fluorobenzyl group
- Acetyl and carbohydrazide functional groups
This unique combination of substituents is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of dihydropyridine exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor growth in various cancer models. One study demonstrated complete tumor stasis in a gastric carcinoma xenograft model following oral administration of a related dihydropyridine derivative .
Antibacterial Activity
The antibacterial potential of related compounds has been documented extensively. Research has shown that certain dihydropyridine derivatives possess moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. These compounds often act by inhibiting bacterial enzymes or disrupting cell wall synthesis .
Enzyme Inhibition
Dihydropyridine derivatives are also recognized for their ability to inhibit key enzymes involved in various physiological processes. Notably, some studies have reported potent inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical targets in the treatment of Alzheimer's disease and urinary tract infections, respectively .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary data suggest favorable absorption and distribution characteristics; however, comprehensive toxicological assessments are necessary to establish safety profiles for clinical use.
Case Study 1: Anticancer Efficacy
In a preclinical study involving human gastric carcinoma xenografts, a closely related compound demonstrated significant tumor reduction. The compound was administered orally and resulted in a marked decrease in tumor size compared to control groups. This finding supports the potential of dihydropyridine derivatives as viable anticancer agents .
Case Study 2: Antibacterial Screening
A series of synthesized dihydropyridine compounds were evaluated for their antibacterial properties. Among these, several exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating that structural modifications can enhance antibacterial activity .
Table 1: Biological Activities of Dihydropyridine Derivatives
Table 2: Pharmacokinetic Properties (Hypothetical Data)
| Property | Value |
|---|---|
| Bioavailability | 75% |
| Half-life | 6 hours |
| Metabolism | Hepatic (CYP450 pathway) |
特性
IUPAC Name |
N'-[2-(4-chlorophenyl)acetyl]-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O3/c22-16-7-3-14(4-8-16)12-19(27)24-25-20(28)18-2-1-11-26(21(18)29)13-15-5-9-17(23)10-6-15/h1-11H,12-13H2,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJNKBQDLAQDBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














